4-(N-BOC-N-Propylamino)phenylboronic acid

Descripción

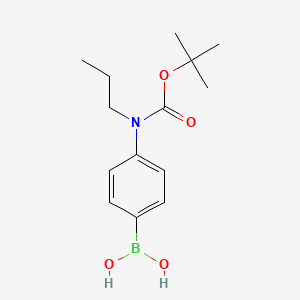

4-(N-BOC-N-Propylamino)phenylboronic acid (CAS: 380430-49-9) is a boronic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected propylamino group at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₆BNO₄, with a molecular weight of 237.06 g/mol . The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing controlled deprotection under acidic conditions. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and as a precursor in agrochemical and material science research .

Propiedades

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-5-10-16(13(17)20-14(2,3)4)12-8-6-11(7-9-12)15(18)19/h6-9,18-19H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWQBZOIHHLYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(CCC)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BOC-N-Propylamino)phenylboronic acid typically involves the following steps:

Protection of the amine group: The propylamine is first protected using tert-butoxycarbonyl (BOC) to form N-BOC-propylamine.

Formation of the phenylboronic acid: The phenylboronic acid moiety is introduced through a reaction involving phenylboronic acid and appropriate reagents.

Coupling reaction: The N-BOC-propylamine is then coupled with the phenylboronic acid derivative under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-(N-BOC-N-Propylamino)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Information:

- Molecular Formula: CHBNO

- Molecular Weight: 237.08 g/mol

- CAS Number: 380430-49-9

- IUPAC Name: [4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid

The compound features a boronic acid functional group, which is pivotal for its reactivity and interactions with biological molecules.

Drug Development

4-(N-BOC-N-Propylamino)phenylboronic acid has been explored for its potential as a building block in the synthesis of various pharmaceuticals. Its boronic acid moiety allows for the formation of covalent bonds with diols, which is essential in the design of drugs targeting glycoproteins and other carbohydrate-related biomolecules.

Case Study:

In a study focusing on the synthesis of arginase inhibitors, derivatives of phenylboronic acids were synthesized to enhance activity against arginase enzymes, which are implicated in various diseases including cancer and cardiovascular disorders . The incorporation of the N-Boc protecting group allowed for selective reactions, improving yield and specificity.

Catalysis

The compound has shown promise as a catalyst in organic reactions, particularly in dehydrative amidation processes. Boronic acids can facilitate the coupling of carboxylic acids with amines, leading to the formation of amides, which are crucial intermediates in organic synthesis.

Research Findings:

A study highlighted the effectiveness of phenylboronic acids as catalysts for dehydrative amidation reactions, showcasing their ability to enhance reaction rates and yields significantly . The introduction of substituents like N-Boc can further modulate catalytic activity.

Biomaterials

This compound is utilized in the development of glucose-responsive materials. The ability of boronic acids to form reversible complexes with diols makes them suitable for creating smart biomaterials that respond to changes in glucose concentration.

Applications:

These materials have potential uses in diabetes management by enabling controlled release systems or sensors that can detect glucose levels based on changes in physical properties or colorimetric responses .

Mecanismo De Acción

The mechanism of action of 4-(N-BOC-N-Propylamino)phenylboronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in the development of sensors and separation materials. The compound interacts with molecular targets through its boronic acid group, which can bind to cis-diol groups in biomolecules, facilitating their detection or separation .

Comparación Con Compuestos Similares

Substituent Effects on Electronic Properties and pKa

*Estimated based on structural analogs.

Key Insight: The BOC group in this compound reduces the pKa relative to phenylboronic acid, enabling reversible diol binding (e.g., with cis-diols in sugars) at near-physiological pH (~7.4). This property is critical for applications like affinity chromatography and glucose-responsive drug delivery .

Steric and Solubility Considerations

Key Insight: The propyl chain in this compound provides a balance between lipophilicity (enhancing cell membrane penetration) and steric accessibility, making it advantageous for drug delivery systems .

Actividad Biológica

4-(N-BOC-N-Propylamino)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and inflammation. Boronic acids, including this compound, have been recognized for their ability to interact with biological systems, influencing various cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Interaction with Chemokine Receptors

One of the notable mechanisms through which boronic acids exert their biological effects is by acting as antagonists to chemokine receptors. For example, a related compound, SX-517, has been identified as a noncompetitive antagonist of CXCR1 and CXCR2, which play crucial roles in inflammatory responses and cancer progression. SX-517 demonstrated an IC50 of 38 nM against CXCL1-induced calcium flux in human polymorphonuclear cells (PMNs), indicating strong inhibitory activity on chemokine signaling pathways .

Enzyme Inhibition

In addition to receptor antagonism and antimicrobial activity, boronic acids can act as inhibitors of various enzymes. They have been shown to inhibit bacterial β-lactamases and methyltransferases, which are critical for bacterial resistance mechanisms . This broad spectrum of enzyme inhibition makes boronic acids valuable in drug development.

Anticancer Applications

Recent studies have highlighted the potential of boronic acids in cancer therapy. For instance, vaborbactam, a cyclic boronic acid derivative, has been utilized as a β-lactamase inhibitor in combination with antibiotics for treating resistant infections . The structural similarity between vaborbactam and this compound suggests that the latter may also be explored for similar applications in oncology.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of boronic acid derivatives. Research has shown that modifications to the boronic acid scaffold can significantly influence their biological activity. For example, altering substituents on the phenyl ring can enhance binding affinity and selectivity towards specific targets . Such insights are essential for guiding future research on this compound.

Summary of Biological Activities

Q & A

Q. Validation :

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–80% under inert atmospheres .

- Purity Assessment : Confirm purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) .

Advanced: How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is used to:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. A smaller gap (e.g., ~4.5 eV) indicates higher electrophilicity, favoring Suzuki-Miyaura couplings .

- Charge Distribution : Natural Bond Orbital (NBO) analysis identifies electron-deficient boron centers, guiding predictions of boronate ester formation .

- Transition-State Modeling : Simulate reaction pathways to optimize catalytic conditions (e.g., Pd(OAc)₂, SPhos ligand) .

Key Insight :

DFT predicts steric hindrance from the Boc group may slow transmetalation steps, suggesting bulkier ligands (e.g., XPhos) to enhance efficiency .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and boronic acid protons (δ ~7.5–8.2 ppm aromatic signals) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 306.18) .

- IR Spectroscopy : Identify B-O stretching (~1340 cm⁻¹) and N-H bending (~1530 cm⁻¹) .

Q. Data Interpretation Example :

| Technique | Key Peaks/Signals | Purpose |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 1.4 (s, 9H, Boc), δ 3.2 (t, 2H, N-CH₂) | Boc and propylamine confirmation |

| HRMS | m/z 306.18 ([M+H]+) | Molecular weight validation |

Advanced: How can researchers resolve contradictions in purity data from different suppliers?

Methodological Answer:

Step 1 : Cross-validate using orthogonal techniques:

- HPLC-UV/MS : Compare retention times and mass spectra against in-house standards .

- Elemental Analysis : Verify C, H, N, B content (±0.3% theoretical).

Step 2 : Investigate impurities:

- Byproduct Identification : LC-MS or 2D NMR to detect de-Boc derivatives or boroxine formation .

- Batch Comparison : Request certificates of analysis (CoA) from suppliers; discrepancies often arise from residual solvents (e.g., THF) .

Case Study :

A supplier-reported purity of >97% (HPLC) may mask boronic acid dimerization, requiring ¹¹B NMR for validation .

Stability and Storage: How does pH and temperature affect the compound’s stability?

Methodological Answer:

| Condition | Stability Outcome | Evidence Source |

|---|---|---|

| pH 7–9 | Stable for >72 hours (boronate ester formation minimal) | |

| pH <5 | Rapid Boc deprotection (hydrolysis) | |

| Temperature | Degrades >40°C; store at 2–8°C in inert gas |

Q. Best Practices :

Biomedical Applications: What mechanisms enable its use in targeted drug delivery systems?

Methodological Answer:

- Diol Binding : The boronic acid group forms reversible esters with cis-diols (e.g., sialic acid on cancer cells), enabling pH-responsive drug release .

- Molecular Docking : Simulations with anti-apoptotic proteins (e.g., Bcl-2) show binding affinities (Kd ~12 µM), suggesting potential as a pro-apoptotic agent .

Q. Experimental Design :

- In Vitro Testing : Load the compound into PEG-PLGA nanoparticles and assess uptake in HeLa cells via fluorescence microscopy .

- Competitive Assays : Use glucose or fructose to confirm boronate-mediated targeting .

Advanced: How to troubleshoot low yields in Suzuki-Miyaura couplings using this boronic acid?

Methodological Answer:

Common Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.